molecular formula C23H36O2 B153336 cis-7,10,13,16,19-Docosapentaenoic acid methyl ester CAS No. 108698-02-8

cis-7,10,13,16,19-Docosapentaenoic acid methyl ester

Cat. No.: B153336
CAS No.: 108698-02-8
M. Wt: 344.5 g/mol
InChI Key: PTFHIRHGARALFY-JEBPEJKESA-N
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Description

cis-7,10,13,16,19-Docosapentaenoic acid methyl ester, also known as 7,10,13,16,19-docosapentaenoic acid, methyl ester, is a polyunsaturated fatty acid methyl ester. It is characterized by its five cis double bonds located at the 7th, 10th, 13th, 16th, and 19th positions of the docosa chain. This compound is a member of the omega-3 fatty acid family and is known for its potential health benefits and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

cis-7,10,13,16,19-Docosapentaenoic acid methyl ester can be synthesized through the esterification of 7,10,13,16,19-docosapentaenoic acid with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In an industrial setting, the production of methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate involves large-scale esterification processes. The docosapentaenoic acid is first extracted from natural sources such as fish oil or algae. The extracted acid is then subjected to esterification with methanol in the presence of an acid catalyst. The reaction mixture is purified through distillation and chromatography to obtain the pure methyl ester .

Chemical Reactions Analysis

Types of Reactions

cis-7,10,13,16,19-Docosapentaenoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

cis-7,10,13,16,19-Docosapentaenoic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, leading to various biological effects. The compound is also metabolized into bioactive lipid mediators that exert anti-inflammatory and cardioprotective effects through the regulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate: Another polyunsaturated fatty acid methyl ester with six double bonds.

    Methyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate: A similar compound with four double bonds.

Uniqueness

cis-7,10,13,16,19-Docosapentaenoic acid methyl ester is unique due to its specific arrangement of five cis double bonds, which confer distinct physical and chemical properties. This unique structure allows it to play a specific role in biological membranes and metabolic pathways, differentiating it from other polyunsaturated fatty acid methyl esters .

Properties

IUPAC Name

methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFHIRHGARALFY-JEBPEJKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336242
Record name Methyl (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108698-02-8
Record name Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108698028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 7,10,13,16,19-DOCOSAPENTAENOATE, (7Z,10Z,13Z,16Z,19Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IS54O89XP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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